methyl 1-formyl-9H-pyrido[3,4-b]indole-3-carboxylate
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Overview
Description
Methyl 1-formyl-9H-pyrido[3,4-b]indole-3-carboxylate is a complex organic compound belonging to the indole derivatives family. Indole derivatives are significant due to their presence in various natural products and their biological activities. This compound is particularly interesting due to its unique structure, which includes a pyridoindole core, making it a subject of study in various scientific fields.
Scientific Research Applications
Methyl 1-formyl-9H-pyrido[3,4-b]indole-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Its derivatives are investigated for their biological activities, including antimicrobial and anticancer properties.
Medicine: Potential therapeutic applications are explored, particularly in drug development for various diseases.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
Target of Action
Methyl 1-formyl-9H-pyrido[3,4-b]indole-3-carboxylate is an indole derivative . Indoles are a significant heterocyclic system in natural products and drugs. They play a main role in cell biology . The primary targets of indole derivatives are often various types of cells, including cancer cells and microbes .
Mode of Action
Indole derivatives are known to interact with their targets, leading to various changes in the cells . These changes can result in the treatment of different types of disorders in the human body .
Biochemical Pathways
Indole derivatives are known to affect various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives may influence a wide range of biochemical pathways.
Result of Action
Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that the compound may have diverse molecular and cellular effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-formyl-9H-pyrido[3,4-b]indole-3-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a substituted aniline, the synthesis may involve steps such as formylation, cyclization, and esterification. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of laboratory synthesis methods. Large-scale production requires efficient and cost-effective processes, often involving continuous flow reactors and automated systems to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-formyl-9H-pyrido[3,4-b]indole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, providing a pathway for creating derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce simpler derivatives.
Comparison with Similar Compounds
Similar Compounds
1-Methyl-9H-pyrido[3,4-b]indole: Similar in structure but lacks the formyl and carboxylate groups.
9H-Pyrido[3,4-b]indole: The parent compound without methyl and formyl substitutions.
Uniqueness
Methyl 1-formyl-9H-pyrido[3,4-b]indole-3-carboxylate is unique due to its specific functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
methyl 1-formyl-9H-pyrido[3,4-b]indole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O3/c1-19-14(18)11-6-9-8-4-2-3-5-10(8)16-13(9)12(7-17)15-11/h2-7,16H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYPDYIWLMBBKKB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC(=C2C(=C1)C3=CC=CC=C3N2)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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